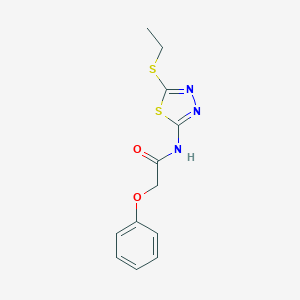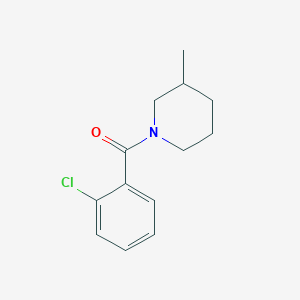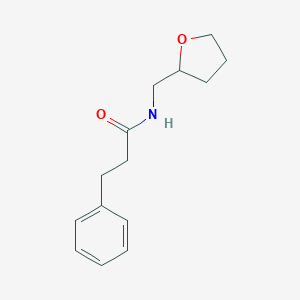
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzothiazole ring (a benzene ring fused to a thiazole ring) with a chlorine atom at the 6-position. Attached to the nitrogen atom of the thiazole ring is an amide functional group, which in turn is attached to a benzene ring with a fluorine atom at the 3-position .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
This compound has been evaluated for its potential anti-inflammatory effects. The benzothiazole derivatives are known to mediate their anti-inflammatory activity chiefly through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . These compounds can inhibit cyclo-oxygenase pathways, reducing inflammation and pain at the sites of inflammation .
Analgesic Effects
Related benzothiazole derivatives have shown significant analgesic activities. They work by modulating pain pathways, potentially offering a new class of painkillers with a different mechanism of action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Ulcerogenic Activity
The ulcerogenic action of benzothiazole derivatives on the gastrointestinal mucosa is comparatively low. This suggests that they could be developed into safer alternatives to traditional NSAIDs, which often cause gastrointestinal irritation, bleeding, and ulceration .
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated as antibacterial agents. They have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting promising activity against Staphylococcus aureus .
Anticancer Potential
Benzothiazole and its derivatives have been associated with anticancer activities. They have been investigated for their potential to act as therapeutic agents against various types of cancer, owing to their ability to interfere with cellular processes .
Anticonvulsant Properties
These compounds have also been explored for their anticonvulsant properties. Benzothiazole derivatives could contribute to the development of new medications for the treatment of epilepsy and other seizure disorders .
Antihypertensive and Antidiabetic Effects
Benzothiazole derivatives have been studied for their antihypertensive and antidiabetic effects. They offer a promising avenue for the creation of new drugs to manage hypertension and diabetes, diseases that affect a significant portion of the global population .
Larvicidal and Adulticidal Activities
Research has also been conducted on the larvicidal and adulticidal activities of benzothiazole derivatives against vectors like Aedes aegypti. This opens up possibilities for these compounds to be used in vector control strategies to combat diseases like dengue fever .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound may disrupt this pathway, reducing the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production could result in anti-inflammatory and analgesic effects . This could potentially make N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide useful in the treatment of conditions involving inflammation and pain .
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCFJZIPIFBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[(2E)-2-(3-methyl-5-oxoisoxazol-4(5H)-ylidene)hydrazino]benzamide](/img/structure/B438307.png)
![2-[2-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B438318.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B438371.png)
![1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B438386.png)

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)


![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)


